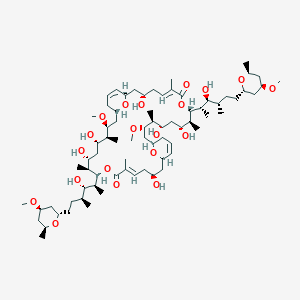

Bistheonellide A

Description

Properties

IUPAC Name |

(1R,3S,5E,9S,10S,11R,13S,14S,15S,17S,21R,23S,25E,29S,30S,31R,33S,34S,35S,37S)-3,11,13,23,31,33-hexahydroxy-9,29-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-15,35-dimethoxy-6,10,14,26,30,34-hexamethyl-8,28,41,42-tetraoxatricyclo[35.3.1.117,21]dotetraconta-5,19,25,39-tetraene-7,27-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H128O20/c1-41(25-29-59-35-61(85-13)31-45(5)89-59)69(81)51(11)71-49(9)65(79)39-63(77)47(7)67(87-15)37-57-21-18-20-56(92-57)34-54(76)28-24-44(4)74(84)94-72(52(12)70(82)42(2)26-30-60-36-62(86-14)32-46(6)90-60)50(10)66(80)40-64(78)48(8)68(88-16)38-58-22-17-19-55(91-58)33-53(75)27-23-43(3)73(83)93-71/h17-20,23-24,41-42,45-72,75-82H,21-22,25-40H2,1-16H3/b43-23+,44-24+/t41-,42-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61+,62+,63-,64-,65+,66+,67-,68-,69-,70-,71-,72-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXAVQHYRALFDY-VIPNGKGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(C(C(CC3CC=CC(O3)CC(CC=C(C(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(CC=C(C(=O)O2)C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)C)O)OC)C)O)O)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1O[C@H](C[C@@H](C1)OC)CC[C@@H]([C@H](O)[C@@H]([C@H]2OC(=O)/C(=C/C[C@@H](C[C@H]3O[C@H](C[C@@H]([C@H]([C@H](C[C@H]([C@@H]([C@H](OC(=O)/C(=C/C[C@@H](C[C@H]4O[C@H](C[C@@H]([C@H]([C@H](C[C@H]([C@@H]2C)O)O)C)OC)CC=C4)O)/C)[C@H]([C@@H](O)[C@H](CC[C@@H]5O[C@H](C[C@H](C5)OC)C)C)C)C)O)O)C)OC)CC=C3)O)/C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H128O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893512 | |

| Record name | Misakinolide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105304-96-9 | |

| Record name | Bistheonellide A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105304969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Misakinolide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Biogenetic Elucidation of Bistheonellide a

Putative Biosynthetic Pathways and Precursors of Bistheonellide A

This compound is a macrolide, a class of natural products typically synthesized via polyketide pathways. nih.gov While the complete biosynthetic pathway for this compound has not been fully elucidated, studies on structurally related compounds, such as swinholide A, provide insights into potential precursors and biosynthetic logic. Swinholide A and bistheonellides share structural features and are isolated from the same sponge genus, suggesting a related biogenetic origin. researchgate.netnih.gov Preswinholide, the seco acid of swinholide A, is considered a presumed biogenic precursor to swinholide A. nih.gov This suggests that a similar seco acid intermediate might be involved in the biosynthesis of this compound, which is a dimeric macrodiolide. researchgate.net

Four new bistheonellide-related compounds, bistheonellide C, isothis compound, and bistheonellic acids A and B, have also been isolated from Theonella sponges, further indicating a family of related compounds likely arising from common or similar biosynthetic machinery. nih.govresearchgate.net

Enzymatic Components and Mechanistic Steps in this compound Biosynthesis

The biosynthesis of polyketides like this compound typically involves large multi-domain enzymes called polyketide synthases (PKSs). These enzymes are responsible for the iterative condensation of small carboxylic acid extender units, such as malonyl-CoA, to build the carbon backbone of the macrolide. The specific domains within the PKS dictate the type and sequence of these condensation reactions, as well as modifications like reduction, dehydration, and methylation. While specific enzymatic components for this compound have not been fully detailed in the search results, by analogy to other macrolide biosyntheses, it is expected to involve a complex of PKS modules.

The dimerization of a monomeric precursor to form the dimeric macrodiolide structure of this compound is a key step. researchgate.net The mechanism of this dimerization and the enzymes involved are areas of ongoing research. Studies on other natural products have identified various enzymes involved in cyclization and dimerization reactions, which could provide mechanistic parallels.

Genetic Studies of Biosynthetic Gene Clusters for this compound Production

Genes encoding the enzymes responsible for the biosynthesis of secondary metabolites in bacteria and fungi are often clustered together in the genome, forming biosynthetic gene clusters (BGCs). nih.govrsc.org Genome mining approaches using bioinformatics tools like antiSMASH are commonly used to identify putative BGCs for natural products based on the presence of genes encoding characteristic biosynthetic enzymes like PKSs. secondarymetabolites.orgnih.gov

While direct genetic studies specifically on the this compound BGC were not extensively detailed in the provided results, the identification of BGCs for other sponge-associated natural products, such as polytheonamides and swinholide A, from symbiotic bacteria highlights the potential for identifying the genetic basis of this compound production through the study of the sponge's microbiome. nih.govresearchgate.net Genetic studies, including gene knockout and heterologous expression, are crucial for confirming the function of identified genes within a BGC and elucidating the biosynthetic pathway. mdpi.comgoogle.com

Reconstruction and Manipulation of this compound Biosynthetic Pathways

Reconstructing and manipulating biosynthetic pathways in heterologous hosts allows for detailed study of the enzymatic steps and can facilitate the production of the natural product or its analogs. nih.govrsc.org

Heterologous Expression Systems for Biosynthesis

Heterologous expression involves transferring the BGC into a suitable host organism that is easier to cultivate and manipulate than the original producer. mdpi.comnih.govuni-giessen.de Bacterial hosts like Escherichia coli and Bacillus subtilis, and fungal hosts like Saccharomyces cerevisiae and Aspergillus species, are commonly used for heterologous expression of natural product BGCs. mdpi.comnih.gov Successful heterologous expression of a BGC can lead to the production of the target compound, allowing for pathway elucidation and the generation of larger quantities for research. nih.govnih.govupm.edu.my Building on the success of heterologous expression for other macrolides and natural products, similar strategies could be applied to the this compound BGC once it is identified. researchgate.net

Metabolic Engineering for Yield Optimization

Metabolic engineering involves modifying the host organism's metabolic pathways to enhance the production of the target compound. nih.govembopress.orgmdpi.commdpi.com This can include increasing the availability of precursor molecules, optimizing the expression of biosynthetic genes, and reducing the production of competing byproducts. nih.govembopress.org While specific examples of metabolic engineering for this compound were not found, general principles of metabolic engineering applied to other natural products could be relevant for optimizing this compound production in a heterologous system. nih.gov

Biomimetic and Biogenetically Inspired Transformations in this compound Research

Biomimetic synthesis involves designing synthetic routes that mimic the proposed or hypothesized steps of a natural biosynthetic pathway. bu.eduresearchgate.netpkusz.edu.cnrsc.orgajchem-b.com This approach can provide insights into the plausibility of proposed biogenetic routes and can also serve as a strategy for the chemical synthesis of complex natural products. researchgate.netpkusz.edu.cn Biogenetically inspired transformations utilize reactions or sequences that are thought to occur in nature to achieve specific chemical conversions. nih.gov

Research into the synthesis of this compound or its related compounds may employ biomimetic strategies to construct key structural features, such as the macrodiolide ring system or specific stereocenters, based on proposed biogenetic steps. pkusz.edu.cn This approach can complement genetic and enzymatic studies by providing experimental validation for potential biosynthetic transformations.

Chemical Synthesis Strategies and Analog Development of Bistheonellide a

Total Synthesis Approaches for Bistheonellide A

The total synthesis of complex macrolides like this compound requires sophisticated strategies to assemble the large molecular framework and precisely control the stereochemistry at numerous chiral centers. researchgate.netjst.go.jpethz.chnih.gov

Retrosynthetic Analysis and Key Fragment Synthesis

Retrosynthetic analysis is a fundamental approach in planning the synthesis of complex molecules. uniurb.ityoutube.comias.ac.injournalspress.comlibretexts.org It involves working backward from the target molecule, disconnecting bonds strategically to arrive at simpler, readily available starting materials. uniurb.ityoutube.comjournalspress.comlibretexts.org For macrolides such as this compound, retrosynthetic strategies typically involve identifying key disconnections that break the macrocycle into smaller, more manageable linear or cyclic fragments. ethz.chnih.govresearchgate.netjst.go.jpreddit.comnih.gov The synthesis of these key fragments, often containing multiple stereocenters and functional groups, is a critical phase of the total synthesis. ethz.chnih.govresearchgate.netjst.go.jp Various methodologies are employed for fragment synthesis, focusing on the efficient and stereoselective construction of the required subunits. nih.govresearchgate.net

Stereocontrol Methodologies in Complex Macrolide Synthesis

Controlling the relative and absolute stereochemistry at each chiral center is paramount in the synthesis of complex macrolides like this compound, as incorrect stereoisomers can have drastically different biological activities. researchgate.netnih.govresearchgate.netjst.go.jpnih.govconsensus.app Numerous stereocontrol methodologies are utilized, including:

Acyclic Stereocontrol: Methods like aldol (B89426) reactions, allylation, and crotylation are employed to establish the stereochemistry of acyclic chains that will later be incorporated into the macrocycle. nih.govresearchgate.net

Substrate Control: Utilizing the inherent stereochemistry of a starting material or intermediate to direct the outcome of a reaction.

Reagent Control: Employing chiral reagents or catalysts to induce asymmetry during bond formation. Examples include asymmetric catalysis and the use of chiral auxiliaries. researchgate.net

Stereospecific Reactions: Reactions where the stereochemistry of the reactant dictates the stereochemistry of the product. nih.gov

The successful implementation of these methodologies is crucial for building the complex stereochemical array found in this compound. researchgate.netnih.govresearchgate.netjst.go.jpnih.gov

Convergent and Linear Synthesis Strategies

Two primary strategies exist for assembling the fragments in a total synthesis: linear and convergent synthesis. uniurb.itfiveable.mechemistnotes.comwikipedia.org

For macrolides like this compound, convergent approaches are often favored to efficiently assemble the large macrocyclic structure from pre-synthesized, complex fragments. nih.gov

Table 1: Comparison of Linear and Convergent Synthesis

| Feature | Linear Synthesis | Convergent Synthesis |

| Process | Sequential, step-by-step | Independent synthesis of fragments, then coupling |

| Number of Steps | Higher | Lower (in the final assembly phase) |

| Overall Yield | Tends to be lower for complex targets | Tends to be higher for complex targets |

| Efficiency | Less efficient for complex targets | More efficient for complex targets |

| Flexibility | Less flexible | More flexible in fragment assembly |

Challenges and Advancements in this compound Total Synthesis

The total synthesis of this compound and similar complex macrolides presents significant challenges. consensus.app These include the construction of the large macrocyclic ring, the introduction and manipulation of sensitive functional groups, and the precise control of multiple contiguous stereogenic centers. consensus.app The structural complexity, including fused and bridged rings and a high degree of unsaturation, adds to the difficulty. consensus.app

Advancements in synthetic methodology have been crucial in overcoming these challenges. Development of new stereoselective reactions, efficient coupling strategies, and protecting group schemes have facilitated the synthesis of increasingly complex natural products. consensus.app Strategies for balancing the construction of the molecular skeleton with the introduction of functional groups are continuously being refined to achieve more concise and efficient routes. consensus.app

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is undertaken to explore structure-activity relationships and potentially develop compounds with improved properties. researchgate.net This involves modifying the core structure of this compound while retaining or enhancing desired biological activities. ethz.chnih.govnih.gov

Design Principles for Structural Modification of this compound

The design of this compound derivatives and analogues is guided by principles aimed at understanding how structural changes impact biological activity, metabolic stability, and other relevant properties. While specific design principles for this compound modifications are detailed in research focused on its analogues, general principles for structural modification in organic synthesis apply. These often involve: nistructe.netaurora-institute.orgwbdg.orggsourcedata.comwrike.com

Identification of Key Pharmacophores: Determining which parts of the molecule are essential for its biological activity. Modifications are often made to less critical regions to minimize loss of activity.

Simplification of the Structure: Creating truncated or simplified analogues to identify the minimal structural requirements for activity and to facilitate synthesis. researchgate.net For example, premisakinolide A, a monomeric counterpart, has been synthesized. nih.govresearchgate.net

Modification of Functional Groups: Altering existing functional groups (e.g., hydroxyls, ketones, esters) or introducing new ones to modulate polarity, hydrogen bonding, or reactivity. ekb.egukm.my

Skeletal Modifications: Changing the size or nature of the macrocycle or side chains.

Stereochemical Variations: Synthesizing diastereomers or enantiomers to assess the impact of stereochemistry on activity. researchgate.net

The synthesis of this compound derivatives and analogues requires tailored synthetic routes, often building upon the methodologies developed for the total synthesis of the parent compound. ethz.chnih.govnih.gov

Table 2: Examples of Structural Modifications and Potential Impacts

| Modification Type | Example (Conceptual) | Potential Impact on Properties |

| Modification of Hydroxyl | Acetylation or Ether formation | Changes in polarity, hydrogen bonding, metabolism |

| Modification of Ketone | Reduction to Alcohol | Changes in hydrogen bonding, reactivity |

| Simplification of Chain | Removal of a segment | Reduced complexity, potential loss/change in activity |

| Stereochemical Change | Epimerization at a chiral center | Altered binding to target, change in activity |

Synthetic Methodologies for Novel this compound Analogue Generation

Developing synthetic methodologies for generating novel this compound analogues is crucial for structure-activity relationship (SAR) studies and the potential discovery of compounds with improved properties. These methodologies often involve the synthesis of key fragments of the molecule, followed by their coupling and macrocyclization to form the desired analogues.

Synthetic strategies may employ a range of chemical reactions and techniques to achieve the required stereochemistry and functional group installation. Approaches can include convergent or divergent synthesis strategies, aiming to build the complex structure from smaller, more manageable units wikipedia.orgchemrxiv.org. The synthesis of macrolactones, such as this compound, frequently involves the formation of large rings, which can be challenging rsc.org.

Research into the synthesis of related macrolides, such as swinholide A and biselide A, provides insights into potential methodologies applicable to this compound analogues researchgate.netrsc.org. These syntheses often highlight key steps like macrocyclization reactions and the stereoselective construction of polyketide chains researchgate.netrsc.orgchemrxiv.org.

While specific detailed synthetic methodologies solely focused on novel this compound analogue generation were not extensively detailed in the search results, the general principles of macrolide synthesis and analogue development for related compounds are relevant researchgate.netrsc.orgchemrxiv.orgrsc.org. These often involve:

Fragment Synthesis: Preparing key building blocks corresponding to different segments of the this compound structure, incorporating the necessary stereocenters and functional groups.

Coupling Reactions: Joining the synthesized fragments using various coupling strategies to form linear precursors.

Macrocyclization: Forming the large macrocyclic ring through reactions such as macrolactonization or other ring-closing methods.

Functional Group Interconversions and Modifications: Introducing or modifying functional groups on the synthesized scaffold to create a library of analogues.

Structure-activity relationship studies on this compound and related compounds like swinholide A have indicated that specific structural features are important for their biological activity nih.govmdpi.comacs.org. This knowledge guides the design and synthesis of analogues with targeted modifications to explore the impact of different parts of the molecule on its activity chemrxiv.orgrsc.orgresearchgate.netnih.gov.

Chemoenzymatic Synthesis of this compound Scaffolds

Chemoenzymatic synthesis combines the power of chemical transformations with the high selectivity and efficiency of enzymatic reactions nih.gov. This approach can be particularly advantageous for synthesizing complex natural products like this compound, which contain multiple chiral centers and intricate structures. Enzymes, such as polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs), are involved in the natural biosynthesis of many macrolides, including those related to this compound researchgate.netnih.govnih.govacs.org.

The biosynthetic gene clusters for misakinolide (this compound) and swinholide have been identified in Candidatus Entotheonella symbionts, revealing the enzymatic machinery responsible for their production researchgate.netnih.govnih.gov. These gene clusters encode for polyketide synthases (PKS) systems that assemble the carbon backbone of these macrolides nih.govnih.gov. Understanding the natural biosynthetic pathway can inform chemoenzymatic strategies by identifying key enzymatic steps that could be replicated in vitro or utilized in engineered systems.

Chemoenzymatic approaches for synthesizing complex molecules often involve using enzymes for specific, challenging transformations, such as stereoselective bond formation or functionalization, followed by chemical steps to complete the synthesis nih.govmdpi.comnih.govrsc.org. For this compound scaffolds, this could involve using PKS domains or modules in vitro to synthesize specific polyketide fragments with high stereocontrol, which are then coupled chemically. Alternatively, enzymes could be employed for late-stage modifications or macrocyclization steps rsc.org.

While specific examples of chemoenzymatic synthesis applied directly to the complete this compound scaffold were not prominently found, the potential of this approach is evident from its application in the synthesis of other complex molecules and macrolides rsc.orgnih.govmdpi.comnih.govrsc.org. The use of enzymes like thioesterases for macrocyclization is a relevant example of how biocatalysis can be integrated into the synthesis of macrocyclic structures rsc.org.

Chemoenzymatic synthesis offers potential advantages in terms of reduced steps, improved yields, and enhanced stereoselectivity compared to purely chemical routes, making it a promising avenue for accessing this compound scaffolds and novel analogues nih.gov.

Molecular and Cellular Mechanisms of Action of Bistheonellide a

Actin Dynamics Modulation by Bistheonellide A

This compound exerts its effects by directly interacting with actin, interfering with the delicate balance between the monomeric (G-actin) and filamentous (F-actin) forms. This interaction leads to significant alterations in actin dynamics within the cell.

Inhibition of G-actin Polymerization by this compound

A primary mechanism by which this compound affects actin dynamics is by inhibiting the polymerization of G-actin into F-actin filaments. Studies using techniques such as monitoring the fluorescent intensity of pyrenyl-actin have demonstrated that this compound inhibits G-actin polymerization in a concentration-dependent manner. nih.govoup.com This inhibition is suggested to occur through the sequestration of G-actin monomers, preventing their incorporation into growing actin filaments. nih.govoup.com The relationship between this compound concentration and its inhibitory activity indicates that one molecule of this compound may bind to two molecules of G-actin. nih.govoup.com This binding effectively reduces the pool of available G-actin, thereby shifting the equilibrium towards depolymerization and inhibiting filament assembly. nih.govoup.com

Quantitative Analysis of this compound-Actin Interactions (e.g., ITC)

Quantitative analysis techniques, such as Isothermal Titration Calorimetry (ITC), are valuable tools for characterizing the thermodynamic parameters of molecular interactions, including protein-ligand binding. nih.govsygnaturediscovery.comrsc.org ITC can provide information on binding affinity (KD), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) of the interaction. nih.govsygnaturediscovery.comrsc.org While the provided search results confirm that this compound binds to actin and suggest a 1:2 stoichiometry with G-actin nih.govoup.comnih.govmdpi.com, specific detailed data from ITC experiments characterizing the thermodynamic parameters of the this compound-actin interaction were not explicitly found within the provided snippets. However, ITC is a standard technique for such analyses and would be employed to gain a comprehensive understanding of the binding event. nih.govsygnaturediscovery.comrsc.org

Cellular Responses and Phenotypes Induced by this compound

The disruption of actin dynamics by this compound leads to a cascade of cellular responses, impacting fundamental processes such as cell cycle progression and proliferation.

Inhibition of Cell Cycle Progression (e.g., G1 phase arrest)

This compound treatment has been shown to inhibit cell cycle progression. nih.govjst.go.jpkoreascience.kr Specifically, studies have indicated that this compound can cause cell cycle arrest, often observed at the G1 phase. nih.govjst.go.jp In rat 3Y1 fibroblasts, treatment with this compound led to binucleation in most cells and subsequent inhibition of cell cycle progression. jst.go.jp Flow cytometric analysis revealed changes in DNA content consistent with an arrest in the G1 phase, with cells accumulating 4C DNA content (tetraploid) and even 8C content during G2 and M phases, suggesting inhibition of cytokinesis but not necessarily mitosis. jst.go.jp The effects on cell cycle progression were also observed in cells synchronized in S phase. jst.go.jp These findings suggest that intact actin filaments are crucial for both cytokinesis and the progression from G1 to S phase. jst.go.jp

Modulation of Cell Proliferation (e.g., effects on V79 and HL-60 cell lines)

This compound has demonstrated inhibitory effects on cell proliferation in various cell lines. nih.govnih.gov Its activity has been specifically reported against Chinese hamster V79 cells, showing strong inhibition of colony formation with an EC50 value of 6.8 nM. nih.gov This was the first report of such activity on V79 cells for this compound. nih.gov In human promyelocytic leukemia HL-60 cells, this compound inhibited cell proliferation in a dose-dependent manner at concentrations greater than 1 μM, which are levels known to inhibit actin polymerization. nih.gov While this compound inhibited HL-60 cell proliferation, it did not significantly modulate the production of IL-8 in PMA-stimulated HL-60 cells at concentrations that inhibited proliferation but were not overtly cytotoxic. nih.gov This suggests that the inhibition of actin polymerization by this compound is not directly linked to IL-8 production in this context. nih.gov

Here is a table summarizing the effects of this compound on V79 and HL-60 cell lines based on the provided data:

| Cell Line | Effect on Proliferation | EC50/Effective Concentration | Notes | Source |

| V79 | Inhibition of colony formation | 6.8 nM | Strong inhibitory activity reported. | nih.gov |

| HL-60 | Inhibition of cell proliferation | > 1 μM | Dose-dependent inhibition; concentrations also inhibit actin polymerization. | nih.gov |

Impact on Cytokinesis

This compound has been shown to significantly impact cytokinesis, the final stage of cell division where the cytoplasm of a single eukaryotic cell divides into two daughter cells ebsco.com. Studies have indicated that this compound, as an inhibitor of actin polymerization, leads to binucleation in cells, suggesting a failure in cytokinesis nih.gov. This effect has been observed in various cell types, including rat fibroblasts, where treatment with this compound disrupted stress fibers and subsequently inhibited cell cycle progression, with treated cells becoming arrested at the early G1 phase after failing to complete division nih.gov.

In plant cells, where cytokinesis involves the formation of a cell plate guided by the phragmoplast (a structure composed of microtubules and actin filaments), this compound's disruption of actin filaments (AFs) leads to malformation of the emerging cell plate researchgate.net. This highlights the essential role of actin filaments in cytokinesis, a process that is significantly impaired by this compound's action on actin polymerization nih.govresearchgate.net.

Downstream Molecular Pathways Affected by this compound's Actin Perturbation

The primary mechanism of action of this compound involves the perturbation of actin polymerization and depolymerization dynamics nih.govresearchgate.net. This disruption of the actin cytoskeleton has profound downstream consequences, affecting various cellular processes and signaling pathways that rely on intact and dynamic actin structures.

Mechanotransduction Pathway Alterations

Mechanotransduction, the process by which cells sense and respond to mechanical stimuli by converting them into biochemical signals, is heavily reliant on the actin cytoskeleton and its associated proteins nih.govplos.org. The actin cytoskeleton acts as a key component in transmitting mechanical forces and influencing cellular responses plos.org. Focal Adhesion Kinase (FAK), a tyrosine kinase, plays a crucial role as a molecular mechanosensor, linking the extracellular matrix to the cytoskeleton and mediating signals triggered by integrin binding jci.org.

Perturbation of actin dynamics by agents like this compound can directly impact mechanotransduction pathways nih.govsemmelweis.hudntb.gov.ua. By inhibiting actin polymerization and depolymerizing F-actin, this compound can alter the structural integrity and tension within the cytoskeleton, thereby affecting the transmission of mechanical signals and the activation of downstream signaling cascades involved in cellular responses to mechanical cues researchgate.netnih.govsemmelweis.hudntb.gov.ua.

Cytoskeletal Reorganization and its Signaling Consequences

The actin cytoskeleton undergoes dynamic reorganization in response to various intracellular and extracellular signals researchgate.netresearchgate.netfrontiersin.org. This reorganization is not merely a consequence of signaling but can also actively influence signaling pathways researchgate.netnih.govmdpi.com. Alterations in actin dynamics, such as polymerization and depolymerization, are tightly regulated by actin-binding proteins and small GTPases, and these changes can impact cell shape, motility, and stability frontiersin.org.

This compound's ability to inhibit actin polymerization and induce F-actin depolymerization leads to significant cytoskeletal reorganization, including the disruption of stress fibers and marked changes in cell morphology nih.govnih.govresearchgate.net. These structural changes in the cytoskeleton can, in turn, affect the localization and activity of signaling molecules, thereby influencing various downstream signaling cascades nih.govmdpi.com. The perturbation of normal actin dynamics by this compound can thus have widespread consequences for cellular signaling and function.

Specific Signaling Cascades (e.g., FAK, c-Src, Ras)

The disruption of the actin cytoskeleton by this compound can influence specific signaling cascades crucial for cell proliferation, survival, and migration.

FAK: As mentioned earlier, FAK is closely linked to the actin cytoskeleton and mechanotransduction jci.org. FAK is activated by integrin-mediated adhesion and undergoes autophosphorylation, which allows it to interact with various signaling effectors, including Src family kinases jci.orgmdpi.comscirp.org. Activated FAK can then lead to the phosphorylation and activation of downstream pathways such as PI3K and ERK, which are involved in cell survival and proliferation mdpi.comscirp.org. By disrupting the actin cytoskeleton, this compound can interfere with the proper assembly and function of focal adhesions, potentially impacting FAK activation and its downstream signaling.

c-Src: c-Src is a non-receptor tyrosine kinase involved in regulating cell growth, differentiation, migration, and immune responses thermofisher.comwikipedia.orgsigmaaldrich.comsemanticscholar.org. It can be activated downstream of various receptors and interacts with FAK mdpi.comsemanticscholar.org. c-Src plays a role in cytoskeletal organization and is involved in multiple signaling pathways, including those leading to the activation of Akt, Erk1/2, and p38 MAPK thermofisher.comsigmaaldrich.comsemanticscholar.org. Given the close interplay between the actin cytoskeleton and Src signaling, the disruption of actin dynamics by this compound could potentially modulate c-Src activity and its downstream effects.

Ras: Ras proteins are small GTPases that act as molecular switches in various signaling pathways, including those involved in cell growth, differentiation, and survival researchgate.netsemanticscholar.orgoup.commdpi.com. Ras signaling cascades, such as the MAPK pathway, can be activated downstream of growth factor receptors and are influenced by cytoskeletal organization semanticscholar.orgoup.com. While direct links between this compound and Ras signaling are not extensively detailed in the provided information, the broader impact of actin perturbation on cellular signaling networks suggests a potential for indirect influence on Ras-mediated pathways researchgate.netmdpi.com.

Comparative Analysis of this compound with Other Actin-Modulating Agents (e.g., Bistramide A)

This compound belongs to a class of marine macrolides known to target the actin cytoskeleton rsc.orgrsc.org. Another well-studied compound in this class is Bistramide A, also a marine toxin that modulates actin dynamics rsc.orguni-muenchen.de. While both compounds interfere with actin, they exhibit differences in their structure, binding stoichiometry, and specific effects on actin filaments.

This compound is characterized as a dimeric, 40-membered bislactone rsc.orgrsc.org. It has been shown to inhibit the polymerization of G-actin and depolymerize F-actin nih.govresearchgate.net. Biochemical studies suggest that this compound forms a tertiary complex with two actin molecules (2:1 actin-macrolide stoichiometry), inhibiting actin dynamics by sequestering G-actin and preventing its incorporation into filaments researchgate.netrsc.orgrsc.org.

In contrast, Bistramide A is a marine toxin that also targets actin polymerization rsc.org. Studies indicate that Bistramide A binds to actin by inserting into the hydrophobic cleft between subdomains 1 and 3 of actin, a binding site shared by several other actin-binding macrolides rsc.orgrsc.orguni-muenchen.de. Bistramide A is reported to sever and sequester actin filaments, typically forming a 1:1 complex with G-actin rsc.orgrsc.orguni-muenchen.de.

The differences in their molecular structure (dimeric bislactone vs. other macrolide structures), binding stoichiometry (2:1 vs. 1:1 with actin), and potentially subtle variations in their interaction with actin subunits likely contribute to differences in their precise effects on actin dynamics and downstream cellular outcomes, although both are potent inhibitors of actin polymerization nih.govresearchgate.netrsc.orgrsc.orguni-muenchen.de.

| Compound | Source Organism | Structural Type | Actin Binding Stoichiometry (Actin:Compound) | Primary Effect on Actin | PubChem CID |

| This compound | Theonella sp. | Dimeric Bislactone | 2:1 | Inhibits polymerization, depolymerizes F-actin, sequestrates G-actin nih.govresearchgate.netrsc.org | 6441172 nih.gov |

| Bistramide A | Lissoclinum bistratum | Marine Macrolide | 1:1 | Inhibits polymerization, severs and sequestrates actin filaments rsc.orgrsc.orguni-muenchen.de | 49864366 nih.govwikipedia.orguni.lu |

Biological Target Identification and Validation for Bistheonellide a

Identification of Primary Molecular Targets of Bistheonellide A (e.g., Actin)

Research into the biological targets of this compound has identified actin as a primary molecular target. oup.comnih.govnih.govresearchgate.netcapes.gov.br Studies have shown that this compound significantly impacts actin dynamics, specifically affecting the polymerization and depolymerization of actin filaments. oup.comnih.govresearchgate.net This interaction with actin is considered a key factor in mediating its observed cellular effects.

Biochemical and Biophysical Characterization of Target Engagement

Biochemical and biophysical studies have provided insights into how this compound engages with actin. This compound has been shown to inhibit the polymerization of monomeric G-actin into filamentous F-actin in a concentration-dependent manner. oup.comnih.gov Furthermore, it can also induce the depolymerization of existing F-actin. oup.comnih.govresearchgate.net

Detailed analysis suggests a specific interaction stoichiometry, with evidence indicating that one molecule of this compound binds to two molecules of G-actin. oup.comnih.gov This binding is proposed to involve this compound intervening between two actin molecules, forming a tertiary complex that sequesters G-actin and prevents its incorporation into F-actin. oup.comnih.gov The binding of this compound to G-actin appears to induce conformational changes in the actin molecule, as suggested by changes in the rate of nucleotide exchange in G-actin upon binding. oup.comnih.gov The depolymerizing effect of this compound on F-actin has been described as irreversible. oup.comnih.gov Studies using techniques like SDS-PAGE have demonstrated that the complex formed between G-actin and this compound cannot interact with myosin. oup.comnih.gov

Structural Biology Approaches to this compound-Target Complexes

Structural biology approaches, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), are powerful tools for determining the three-dimensional structures of target proteins and their complexes with small molecules, providing detailed insights into binding interactions. proteinstructures.comfrontiersin.orgcore.ac.uknih.gov While these methods are widely applied in target identification and understanding mechanisms of action, including for actin and other actin-binding compounds mdpi.comcapes.gov.br, specific structural data detailing the complex formed between this compound and actin were not found in the provided search results. Such structural characterization would be invaluable for precisely mapping the binding site(s) of this compound on actin and understanding the molecular basis of the conformational changes induced upon binding.

Exploration of Secondary and Off-Targets of this compound

While actin has been identified as a primary target of this compound, the exploration of potential secondary and off-targets is an important aspect of comprehensively understanding its biological effects and potential for therapeutic development. Identifying off-targets can help explain unintended cellular responses or potential toxicities. nih.govki.semdpi.combiognosys.com Target identification studies often aim to characterize both on-target and off-target effects. nih.gov Although the provided search results highlight actin as the main target, specific secondary or off-targets of this compound were not explicitly mentioned. Further research employing broad target profiling methodologies would be necessary to identify any additional proteins or pathways modulated by this compound.

Methodologies for Target Deconvolution in Cellular Contexts

Target deconvolution in cellular contexts is essential to identify the specific protein or proteins through which a bioactive compound exerts its effects within the complex environment of a living cell. scribd.comnih.govcriver.comwjbphs.com Various methodologies are employed for this purpose, ranging from direct biochemical methods to genetic approaches and sophisticated proteomic techniques. nih.govwjbphs.com

Quantitative Proteomics and Chemoproteomics Approaches

Quantitative proteomics and chemoproteomics are powerful approaches for target deconvolution and the comprehensive profiling of protein interactions with small molecules on a proteome-wide scale. ki.semdpi.combiognosys.commetwarebio.comiiibonn.descilifelab.seresearchgate.netnih.govnih.govbiorxiv.orgnih.gov These methods can identify both covalent and non-covalent binding partners of a compound within cells or tissues. mdpi.com

Chemoproteomics often involves the use of chemical probes, which are modified versions of the small molecule linked to a tag for enrichment and detection of bound proteins. mdpi.comresearchgate.netdrughunter.com Affinity-based chemoproteomics, for instance, utilizes immobilized probes to capture binding proteins from cell lysates. drughunter.com

Label-free quantitative proteomics techniques, such as Thermal Proteome Profiling (TPP) and Proteome Integral Solubility Alteration (PISA), assess changes in protein thermal stability or solubility upon ligand binding. ki.sescilifelab.sebiorxiv.orgnih.gov Ligand binding can stabilize a protein, shifting its melting temperature or altering its solubility in a concentration-dependent manner, which can be detected and quantified using mass spectrometry. scilifelab.sebiorxiv.org These methods allow for the identification of direct targets and can also provide insights into the engagement of a compound with its target in a more native cellular environment. ki.sebiorxiv.org High-throughput variations of these techniques have been developed to increase efficiency in target deconvolution. ki.sescilifelab.senih.gov

Genetic Interaction and Screening Platforms

Genetic interaction studies and screening platforms offer complementary approaches to target deconvolution by exploring the functional consequences of modulating potential target genes. nih.govwjbphs.com Techniques such as RNA interference (RNAi) and CRISPR-based genetic screens can be used to systematically reduce or eliminate the expression of genes across the genome and observe whether these genetic perturbations phenocopy or modify the cellular effects of the small molecule. nih.govwjbphs.comdrughunter.com

By correlating the phenotypic profile induced by the compound with the phenotypes observed from genetic manipulations, potential targets can be inferred. nih.gov For example, if knocking down a specific gene produces a similar cellular effect to treatment with this compound, it suggests that the protein product of that gene might be a target or involved in the same pathway. These genetic approaches can be particularly useful in a cellular context to validate targets identified through biochemical or proteomic methods and to explore the broader cellular networks affected by the compound. wjbphs.com

Phenotypic Screening and Target Validation Integration

Phenotypic screening plays a crucial role in drug discovery by identifying compounds that induce a desired change in a cellular or organismal phenotype, often without prior knowledge of the specific molecular target uni.luuni-freiburg.deabcam.com. This approach contrasts with target-based screening, which focuses on a known molecular target uni.lu. For this compound, phenotypic observations of its biological effects were instrumental in the identification and subsequent validation of its primary molecular target: actin.

Research into the biological activities of this compound, a macrolide isolated from marine sponges, revealed its potent effects on cellular processes dependent on the dynamic behavior of the actin cytoskeleton tocris.comabcam.comctdbase.org. Phenotypic assays demonstrating the compound's ability to inhibit cell proliferation and disrupt cellular morphology suggested an interference with fundamental cellular machinery, likely involving cytoskeletal components wikipedia.org.

Detailed research findings elucidated that this compound functions as an actin-depolymerizing agent. Studies involving the monitoring of actin polymerization and depolymerization kinetics demonstrated that this compound causes the depolymerization of filamentous actin (F-actin) and sequesters globular actin (G-actin) tocris.comabcam.comctdbase.org. Unlike some other actin inhibitors, such as Cytochalasin D which primarily caps (B75204) the barbed end of actin filaments, this compound has been shown to form a complex with G-actin, effectively reducing the pool of actin monomers available for polymerization tocris.comnih.gov. Specifically, it has been reported to form a 1:2 complex with G-actins tocris.com. This sequestration of G-actin directly impacts the equilibrium between G-actin and F-actin, leading to the observed depolymerization of actin filaments and consequent disruption of actin-dependent cellular functions.

The integration of phenotypic screening with target validation in the case of this compound involved observing the cellular phenotype (e.g., changes in cell shape, inhibition of processes like cytokinesis which rely on proper actin function wikipedia.org) and then performing biochemical and cellular assays to pinpoint the molecular target responsible for these effects. The observed disruption of the actin cytoskeleton in cells treated with this compound provided a strong phenotypic link to actin as a potential target. Further in vitro biochemical studies confirming the direct binding of this compound to actin monomers and its effect on actin polymerization kinetics validated actin as the bona fide molecular target tocris.comabcam.comctdbase.org. This iterative process, moving from an observed cellular phenotype to the identification and validation of the underlying molecular mechanism and target, exemplifies how phenotypic screening can successfully lead to the deconvolution and validation of a compound's biological target.

Structure Activity Relationship Sar Studies of Bistheonellide a

Correlating Structural Motifs of Bistheonellide A with Biological Activity

This compound is a C2-symmetric dimeric macrolide, meaning it consists of two identical halves linked together. This dimeric architecture is a key structural feature. Studies comparing this compound with other actin-targeting marine macrolides, such as swinholide A and mycalolide B, have provided insights into the structural motifs critical for activity. This compound inhibits the polymerization of G-actin and depolymerizes F-actin in a concentration-dependent manner. nih.govoup.com While swinholide A also affects actin dynamics, it differs from this compound in its ability to sever F-actin and its effect on the rate of nucleotide exchange in G-actin. nih.govnih.gov These differences in activity, despite structural similarities (both are dimeric macrolides, with this compound having an additional C2 unit in its backbone compared to swinholide A), suggest that subtle variations in the macrolide ring and side chains can lead to distinct mechanisms of action on actin. nih.gov Structural motifs within proteins, generally, are characteristic arrangements of amino acid residues that contribute to function, such as catalytic centers or binding sites. plos.orgbiorxiv.orgnih.gov In the context of small molecules like this compound, "structural motifs" refer to specific arrangements of atoms or functional groups within the molecule that are responsible for its interaction with its biological target, actin.

Identification of Key Pharmacophoric Elements for Actin Binding

The pharmacophore of a molecule represents the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger or block its biological response. For this compound, the key pharmacophoric elements are those that mediate its binding to actin. Research indicates that one molecule of this compound binds to two molecules of G-actin, forming a 1:2 complex. nih.govoup.com This binding mode is distinct from that of other actin toxins like mycalolide B, which forms a 1:1 complex with G-actin. mdpi.com The dimeric nature of this compound and its two identical side chains are crucial for this 1:2 binding stoichiometry. nih.govoup.comrsc.org The side chains, which bear structural similarities to those of mycalolide B and aplyronine A, are likely involved in the interaction with actin subunits. nih.govoup.com The binding of this compound is thought to induce conformational changes in the actin molecule, affecting nucleotide exchange and preventing the incorporation of G-actin into F-actin. nih.govnih.gov While detailed atomic-level resolution of this compound bound to actin is less extensively reported than for some other actin toxins like rhizopodin, studies on related dimeric macrolides suggest that their side chains bind to hydrophobic clefts on actin subdomains. rsc.org

Influence of Dimeric Architecture on Structure-Activity Relationships

Table 1: Summary of this compound Binding and Activity

| Property | Detail | References |

| Binding Stoichiometry | 1 molecule of this compound to 2 G-actin molecules | nih.govoup.com |

| Effect on G-actin | Inhibits polymerization, Sequestering | nih.govoup.comnih.gov |

| Effect on F-actin | Depolymerizes | nih.govoup.comnih.gov |

| F-actin Severing Ability | Weak or absent | nih.govoup.com |

| Effect on Nucleotide Exchange in G-actin | Increases | nih.govnih.gov |

| Interaction with Myosin | Complex with G-actin prevents myosin interaction | nih.govoup.com |

Table 2: Comparison of Dimeric and Monomeric Actin Toxins

| Compound | Architecture | Actin Binding Stoichiometry | F-Actin Severing | Effect on G-Actin Nucleotide Exchange | References |

| This compound | Dimeric | 1:2 (to G-actin) | Weak/Absent | Increases | nih.govoup.comnih.gov |

| Swinholide A | Dimeric | 1:2 (to G-actin dimer) | Present | Decreases | oup.comnih.govmdpi.com |

| Mycalolide B | Monomeric | 1:1 (to G-actin) | Present | Irreversible depolymerization | nih.govoup.commdpi.com |

Advanced Research Methodologies and Chemical Probes Derived from Bistheonellide a

Development and Application of Bistheonellide A-Derived Chemical Probes

Chemical probes are essential tools in chemical biology, designed to interact with specific biological targets, allowing researchers to study their function and involvement in cellular processes. For compounds like this compound, which exert their effects through specific molecular interactions, the creation of derived chemical probes is crucial for elucidating their targets and mechanisms.

Design and Synthesis Strategies for this compound Probes

The design of chemical probes derived from complex natural products like this compound involves incorporating a reporter group (such as a fluorophore or an affinity tag) into the molecule while retaining its essential biological activity. This often requires careful consideration of the molecule's structure-activity relationship (SAR) to ensure that the modification does not abolish binding to its target. Synthetic strategies for such probes must be flexible and efficient, allowing for the regioseoselective and stereoselective introduction of the reporter group. The complexity of this compound's macrodiolide structure presents significant synthetic challenges. Approaches might involve late-stage functionalization of the natural product or the synthesis of simplified analogs that retain key binding features. researchgate.net General strategies for chemical probe design and synthesis often involve linking a ligand or activity-based warhead to a detectable tag through a suitable linker. researchgate.netnih.govlaidlawscholars.network

Validation of Probe Specificity, Selectivity, and Target Engagement

Once synthesized, this compound-derived probes must undergo rigorous validation to confirm their specificity, selectivity, and target engagement. Specificity ensures the probe binds primarily to its intended target, while selectivity confirms it does not significantly interact with off-targets. Target engagement studies demonstrate that the probe interacts with the target in a biologically relevant context, such as within live cells. researchgate.netnih.gov Validation methodologies can include biochemical assays, competitive binding experiments, and cellular thermal shift assays (CETSA). thno.org Techniques like orthogonal procedure comparison and absence of interference testing are also employed to verify specificity and selectivity. fda.gov Measuring probe binding affinity and comparing it to the parent compound's activity is critical.

High-Throughput Screening for Novel this compound-like Bioactive Scaffolds

The structural complexity of this compound makes its synthesis challenging for large-scale studies or the development of simplified analogs with improved properties. researchgate.net High-throughput screening (HTS) offers a powerful approach to identify novel compounds with similar biological activities or binding profiles to this compound from large chemical libraries. biorxiv.orgnih.govmdpi.comsigmaaldrich.com Screening can involve cell-based assays measuring the characteristic cellular effects of this compound (e.g., disruption of the actin cytoskeleton) or biochemical assays designed to identify compounds that interact with this compound's known target(s). Libraries screened can include synthetic compounds, natural product extracts, or diversity-oriented synthesis libraries designed to explore chemical space around the this compound scaffold. upenn.edu The goal is to identify simpler, more synthetically accessible scaffolds that retain the desired bioactivity, which can then serve as starting points for further medicinal chemistry efforts and structure-activity relationship (SAR) studies. biorxiv.org

Computational Chemistry and Molecular Modeling for this compound Interactions

Computational chemistry and molecular modeling play a significant role in understanding the interactions of this compound with its biological targets and in guiding the design of new probes and analogs. Techniques such as molecular docking can predict the binding pose and affinity of this compound to its target protein, providing insights into the key interactions driving binding. researchgate.net Molecular dynamics simulations can further explore the stability of the complex and the dynamic behavior of both the ligand and the protein upon binding. biorxiv.org Quantum chemical methods can be used to calculate properties like NMR chemical shifts, aiding in the structural elucidation of this compound and its derivatives. researchgate.net These computational approaches can complement experimental data, helping to refine hypotheses about the mechanism of action, guiding the design of targeted chemical libraries for HTS, and assisting in the rational design of chemical probes with improved properties. researchgate.net

Emerging Research Directions and Future Perspectives for Bistheonellide a

Elucidation of Novel Biological Functions and Unidentified Molecular Targets of Bistheonellide A

This compound has demonstrated potent biological activities, including effects on the actin cytoskeleton. It has been shown to inhibit the polymerization of G-actin and to depolymerize F-actin in a concentration-dependent manner. This mechanism of action is shared with other marine natural products like swinholide A, which severs actin filaments and sequesters actin dimers. While its impact on actin dynamics is established, the full spectrum of its biological functions and all its molecular targets may not yet be completely understood. Research suggests that this compound, like other actin-targeting compounds, could be useful in studying cellular actin dynamics and has potential as an anti-tumor agent. Future research will likely involve more in-depth biochemical and cell biological studies to identify additional proteins or pathways modulated by this compound. Techniques such as activity-based protein profiling or pull-down assays coupled with mass spectrometry could be employed to identify novel binding partners beyond actin. Understanding these interactions at a molecular level is key to fully appreciating its biological profile and therapeutic potential.

Table 1: Known Biological Activities and Mechanisms of this compound

| Biological Activity | Mechanism of Action | Related Compounds (Examples) |

| Cytotoxicity | Disruption of actin cytoskeleton | Swinholide A, Kabiramides |

| Inhibition of actin polymerization | Sequestration of G-actin monomers | Latrunculin A/B |

| Depolymerization of F-actin | Severing of actin filaments | Swinholide A, Mycalolide B |

Integration of Multi-Omics Data for Comprehensive Understanding of this compound's Effects

A comprehensive understanding of how this compound affects biological systems requires integrating data from multiple "omics" layers, such as genomics, transcriptomics, proteomics, and metabolomics. Multi-omics approaches can reveal complex interactions and regulatory mechanisms that are not apparent from single-omics studies. For example, while proteomics might confirm the interaction of this compound with actin, transcriptomics could reveal how this interaction influences gene expression, and metabolomics could show downstream effects on cellular metabolic pathways. Integrating these datasets can provide a holistic view of the cellular response to this compound treatment, potentially uncovering off-target effects or compensatory mechanisms. Challenges in multi-omics research include data harmonization, integration, and interpretation. Future studies could utilize multi-omics to investigate the detailed cellular pathways perturbed by this compound, leading to a more complete picture of its biological impact and potential therapeutic applications. Resources like the Multi-omics toolbox (MOTBX) are being developed to support researchers in integrating and analyzing multi-omics data.

Future Trajectories in Natural Product-Inspired Chemical Biology and Drug Discovery Research

Natural products have historically been invaluable sources of inspiration for chemical biology probes and drug discovery, contributing significantly to the development of novel therapeutic agents. This compound, as a potent modulator of actin dynamics, exemplifies the potential of marine natural products as tools for chemical biology research and as lead compounds for drug development. Future research trajectories will likely involve leveraging the unique structural features and biological activities of this compound. This could include using it as a chemical probe to further dissect the complexities of actin dynamics in various cellular processes or disease states. Furthermore, the structural scaffold of this compound could serve as a template for the design and synthesis of simplified analogs with improved potency, selectivity, or pharmacokinetic properties. The ongoing exploration of marine environments is expected to yield new natural products with diverse activities, further fueling natural product-inspired drug discovery efforts. The challenges in natural product drug discovery, such as standardization and mechanism elucidation, are being addressed by multidisciplinary approaches and technological advancements.

Table 2: Role of Natural Products in Chemical Biology and Drug Discovery

| Contribution Area | Description | Relevance to this compound |

| Chemical Probes | Tools for dissecting biological processes and identifying molecular targets. | This compound can be used to study actin dynamics. |

| Lead Compound Discovery | Inspiration for developing new drugs. | This compound's scaffold can inform analog design. |

| Structural Diversity | Providing unique and complex scaffolds for synthesis and optimization. | This compound possesses a challenging polyketide structure. |

Q & A

Q. What experimental methodologies are commonly employed to assess the actin-polymerization inhibitory effects of Bistheonellide A in cellular models?

- Methodological Answer: Use concentration-response experiments with cell lines such as Chinese hamster V79 or PMA-stimulated HL-60 cells. Measure endpoints like IL-8 production (via ELISA) and cell proliferation (via viability assays). Include controls for actin polymerization (e.g., phalloidin staining) and validate results with complementary assays such as Western blotting for actin isoforms .

Q. How should researchers establish appropriate concentration ranges for this compound in cytotoxicity assays?

- Methodological Answer: Start with literature-reported IC₅₀ values (e.g., 10–50 μM for HL-60 cells) and conduct pilot dose-response curves. Use nonlinear regression to determine effective concentrations while monitoring off-target effects (e.g., paradoxical cell proliferation at >30 μM). Include vehicle controls and replicate experiments to ensure reproducibility .

Q. What are the key considerations when designing time-course experiments to evaluate this compound's effects on cytoskeletal dynamics?

- Methodological Answer: Select time points based on actin turnover rates (e.g., 30 minutes to 24 hours). Use live-cell imaging or fixed-cell immunofluorescence to track actin reorganization. Validate temporal effects via parallel measurements of downstream outcomes like cytokine secretion or cell migration .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound's reported pro-apoptotic effects and observed cell proliferation at higher concentrations?

- Methodological Answer: Perform dose-response curve analysis with multiple endpoints (apoptosis markers vs. proliferation assays). Investigate secondary targets (e.g., mTOR or MAPK pathways) via phosphoproteomics. Conduct time-lapse microscopy to differentiate transient stress responses from sustained proliferation .

Q. What analytical techniques are critical for characterizing this compound's structural stability under different experimental conditions?

- Methodological Answer: Use NMR spectroscopy to monitor structural integrity in aqueous buffers at physiological pH. Pair with HPLC-MS to detect degradation products. Validate stability under assay conditions (e.g., cell culture media, light exposure) and adjust storage protocols accordingly .

Q. How can researchers optimize synthetic protocols for this compound derivatives while maintaining bioactivity?

- Methodological Answer: Employ structure-activity relationship (SAR) studies with stepwise modifications to the macrolide core. Use computational docking to predict actin-binding affinity. Validate synthetic analogs via in vitro actin-polymerization inhibition assays and compare IC₅₀ values to the parent compound .

Q. What statistical approaches are recommended for analyzing dose-dependent variability in this compound's dual effects (e.g., IL-8 suppression vs. proliferation)?

- Methodological Answer: Apply segmented regression models to identify inflection points in dose-response curves. Use ANOVA with post-hoc tests to compare treatment groups. Report confidence intervals for IC₅₀ values and quantify uncertainty via bootstrapping .

Data Analysis & Interpretation

Q. How should researchers address batch-to-batch variability in this compound bioactivity data?

- Methodological Answer: Standardize compound sourcing and purity verification (≥95% via HPLC). Include internal controls in each experiment (e.g., reference inhibitors like latrunculin A). Perform meta-analysis of historical data to quantify variability thresholds .

Q. What validation strategies are essential when extrapolating in vitro findings of this compound to in vivo models?

- Methodological Answer: Confirm pharmacokinetic parameters (e.g., plasma stability, tissue distribution) using LC-MS/MS. Use orthogonal in vivo assays (e.g., zebrafish embryogenesis for actin-dependent phenotypes). Cross-validate with genetic knockdown models of actin regulators .

Ethical & Reproducibility Considerations

Q. How can researchers ensure transparency in reporting negative or inconclusive results from this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.